An In-depth Technical Guide to Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
An In-depth Technical Guide to Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C₅H₇N₃O₃. It presents as a white crystalline powder and is recognized as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2]
Physicochemical Data
The key physicochemical properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇N₃O₃ | [3] |
| Molecular Weight | 157.13 g/mol | [3] |
| CAS Number | 137156-41-3 | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 102 - 106 °C | [1] |
| IUPAC Name | ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | [3] |
| InChI | InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3 | [3] |
| SMILES | CCOC(=O)C1=CN(N=N1)O | [3] |
Spectroscopic Data (Estimated)
¹H-NMR (300 MHz, DMSO-d₆): The expected proton NMR spectrum would likely show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. The chemical shift for the C5-H of the triazole ring is also anticipated. The hydroxyl proton signal may be broad and its position dependent on concentration and solvent.
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂CH₃ | ~1.28 | t | ~7.1 |
| -CH₂ CH₃ | ~4.26 | q | ~7.1 |
| C5-H | s | ||
| N-OH | br s |
¹³C-NMR: The carbon spectrum is expected to show signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the two carbons of the triazole ring.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the ethyl group, the C=O stretch of the ester, and vibrations associated with the triazole ring.
Synthesis and Reactivity
Synthetic Pathway
The synthesis of 1-hydroxy-1,2,3-triazoles can be achieved through the cycloaddition of azides with β-ketoesters.[5] A plausible synthetic route for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is outlined below. This proposed pathway is based on established methods for the synthesis of N-substituted analogs.[4]
Caption: Proposed synthesis of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.
Experimental Protocol (Proposed)
The following is a proposed experimental protocol for the synthesis of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, adapted from the synthesis of its N-substituted analogs.[4]
Materials:
-
Ethyl propiolate
-
Sodium azide
-
Appropriate solvent (e.g., Dimethylformamide - DMF)
-
Acid for workup (e.g., Hydrochloric acid)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve ethyl propiolate in DMF.
-
Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully acidify the mixture with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.
Reactivity and Tautomerism
The 1,2,3-triazole ring is a stable aromatic system.[6] The presence of the N-hydroxyl group introduces interesting reactivity. N-hydroxy-1,2,3-triazoles can exist in tautomeric forms. In aqueous solution, the 2H-tautomer of 1,2,3-triazole is generally favored.[7] The hydroxyl group can participate in hydrogen bonding and may be a site for further functionalization. The acidity of 5-hydroxy-1,2,3-triazoles has been noted, suggesting the N-hydroxy proton may also be acidic.[8]
Biological Activity and Potential Applications
Applications in Drug Development and Agrochemicals
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is considered a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The 1,2,3-triazole moiety is a known pharmacophore found in various biologically active compounds, exhibiting a range of activities including antifungal, antibacterial, and anti-inflammatory properties.[1] In agriculture, it has shown potential as a fungicide and a plant growth regulator.[2]
Proposed Mechanism of Antifungal Action
The antifungal activity of many triazole-based compounds is attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[9][10] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[11]
Caption: Proposed mechanism of antifungal action for triazole compounds.
This proposed mechanism for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate suggests its potential as a lead compound for the development of novel antifungal agents. Further research is warranted to validate this mechanism and explore its full therapeutic potential.
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | C5H7N3O3 | CID 5270538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
